Enantiomeric Identity and Optical Purity: (R)-2-Ethylmorpholine vs. (S)-Enantiomer and Racemate
(R)-2-Ethylmorpholine is a single enantiomer with a defined R-configuration at the 2-position, as confirmed by its specific optical rotation of 7.533° (c=0.01 g/mL in CHCl₃) . This stands in contrast to the (S)-enantiomer (CAS 74572-14-8) which has an opposite specific rotation of -7.533° under identical conditions , and racemic 2-ethylmorpholine (CAS 52769-10-5) which exhibits zero net optical rotation [1]. In asymmetric synthesis applications, the use of the enantiopure (R)-form enables the production of chiral morpholine derivatives with enantiomeric excess (ee) values up to 99% [2].
| Evidence Dimension | Optical rotation (specific rotation) |
|---|---|
| Target Compound Data | +7.533° (c=0.01 g/mL, CHCl₃, 20°C) |
| Comparator Or Baseline | (S)-2-Ethylmorpholine: -7.533°; Racemic 2-ethylmorpholine: ~0° |
| Quantified Difference | Sign inversion and magnitude equivalence to (S)-enantiomer; zero for racemate |
| Conditions | Chloroform solution, 0.01 g/mL, 20°C |
Why This Matters
Procuring the correct enantiomer is mandatory for asymmetric catalysis and chiral building block applications, as substitution with the racemate or opposite enantiomer leads to reduced stereoselectivity and product enantiopurity.
- [1] PubChem. (2025). 2-Ethylmorpholine (CAS 52769-10-5). PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-ethylmorpholine View Source
- [2] Xu, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. doi:10.1039/d1sc04288b View Source
